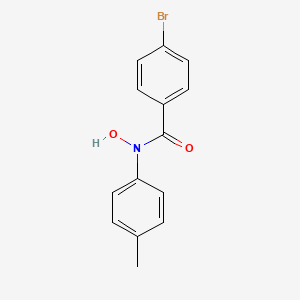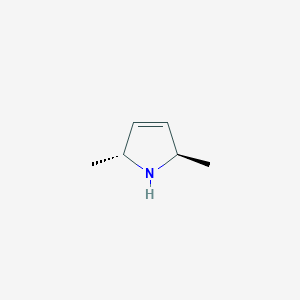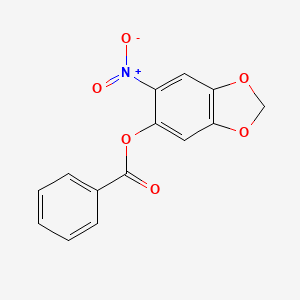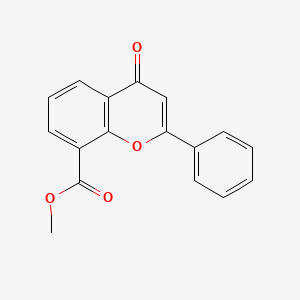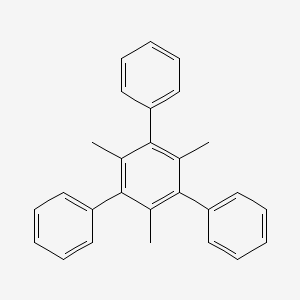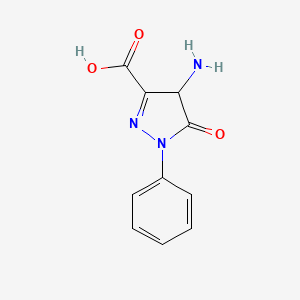
Gold;tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-tin, also known as gold-tin solder, is a eutectic alloy composed of 80% gold and 20% tin by weight. This compound is notable for its high thermal conductivity, low electrical resistance, and excellent corrosion resistance. It has a melting point of 280°C (536°F), making it suitable for high-reliability, high-temperature, and high-performance electronic systems .
準備方法
Synthetic Routes and Reaction Conditions
Gold-tin solder can be prepared using various methods, including electron beam evaporation plating, layering plating, and layering sputtering. In electron beam evaporation plating, gold and tin layers are evaporated onto a substrate and then heat-treated to form the alloy. Layering plating involves electroplating gold and tin layers onto a substrate, followed by heat treatment. Layering sputtering deposits gold and tin layers onto a substrate through sputtering, which are then heat-treated .
Industrial Production Methods
In industrial settings, gold-tin eutectic solder is often produced using magnetron sputtering techniques. This method involves depositing metal films on a secondary heat sink using gold and tin targets. The deposited layers are then sintered at high temperatures to form the eutectic solder. This technique ensures high deposition rates and uniform layer thicknesses, overcoming the limitations of traditional methods .
化学反応の分析
Types of Reactions
Gold-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold-tin clusters can be formed by reacting heteroborate with phosphine gold electrophiles .
Common Reagents and Conditions
Common reagents used in reactions involving gold-tin compounds include phosphine gold electrophiles and heteroborate. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the formation of desired products .
Major Products Formed
The major products formed from reactions involving gold-tin compounds include mixed metal clusters, such as [Bu3NH]3[(Et3P)Au(SnB11H11)]3 and [Bu3MeN]4[(dppm)Au2(SnB11H11)2]2. These products are characterized by their unique structures and properties .
科学的研究の応用
Gold-tin compounds have a wide range of scientific research applications across various fields:
作用機序
The mechanism of action of gold-tin compounds involves their interaction with specific molecular targets and pathways. For example, gold-tin compounds can inhibit the activity of enzymes containing cysteine and selenocysteine residues by forming stable gold-thiolate or gold-selenolate complexes. This inhibition can lead to programmed cell death in cancer cells, often involving mitochondrial pathways .
類似化合物との比較
Gold-tin compounds can be compared with other intermetallic compounds, such as palladium-tin and tin-lead alloys.
Palladium-Tin: Palladium-tin forms brittle intermetallic phases, similar to gold-tin, which can degrade solder joint integrity.
Tin-Lead: Tin-lead alloys are commonly used in soldering but have lower thermal conductivity and corrosion resistance compared to gold-tin alloys.
Similar Compounds
- Palladium-Tin (PdSn)
- Tin-Lead (SnPb)
- Silver-Tin (AgSn)
Gold-tin compounds stand out due to their unique combination of high thermal conductivity, low electrical resistance, and excellent corrosion resistance, making them ideal for high-performance applications .
特性
分子式 |
AuSn |
|---|---|
分子量 |
315.68 g/mol |
IUPAC名 |
gold;tin |
InChI |
InChI=1S/Au.Sn |
InChIキー |
JVPLOXQKFGYFMN-UHFFFAOYSA-N |
正規SMILES |
[Sn].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


